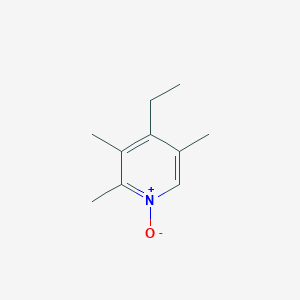

4-Ethyl-2,3,5-trimethylpyridine 1-oxide

Description

Historical Context and Foundational Principles of Pyridine (B92270) N-Oxidation

The study of pyridine N-oxides began with the first reported synthesis of the parent compound, pyridine N-oxide, by Jakob Meisenheimer in 1926. scripps.eduwikipedia.org Commercial interest and application of these compounds grew, leading to their commercialization in 1954. scripps.edu The foundational principle of their synthesis is the direct oxidation of the nitrogen atom in the pyridine ring.

Early methods primarily utilized peroxy acids, such as peroxybenzoic acid or peracetic acid, to effect this transformation. wikipedia.org Over the decades, synthetic methodologies have evolved. A notable advancement is the use of methyltrioxorhenium (MTO) as a catalyst with hydrogen peroxide as the stoichiometric oxidant. thieme-connect.deresearchgate.net This method is often highly efficient for pyridines that are not sterically hindered. thieme-connect.de The general reaction involves the donation of an oxygen atom to the lone pair of electrons on the pyridine nitrogen, forming a stable N-O bond.

Structural Characteristics and Electronic Properties of Alkylpyridine N-Oxides

The introduction of an N-oxide functionality and alkyl substituents significantly modifies the structure and electronic nature of the pyridine ring compared to the parent heterocycle.

Pyridine N-oxides are planar molecules. wikipedia.org The formation of the N-oxide bond creates a stable, dipolar species where the formally negative charge on the oxygen atom can be delocalized into the aromatic ring. thieme-connect.dechemtube3d.com This delocalization is a key feature of their chemistry. The N-O bond length is typically in the range of 1.28 to 1.34 Å. wikipedia.orgthieme-connect.de

The electronic properties of pyridine N-oxides differ markedly from their parent pyridines. They possess a much higher dipole moment and are significantly weaker bases. scripps.eduwikipedia.org The delocalization of negative charge from the oxygen atom increases the electron density at the ortho (C2, C6) and para (C4) positions of the ring. thieme-connect.deyoutube.com This makes these positions more susceptible to electrophilic attack than in pyridine itself, while also activating them for certain nucleophilic substitutions. scripps.edusemanticscholar.org

Alkyl groups, being electron-donating, further influence these properties. They increase the electron density on the ring, which can affect the reactivity and the ability of the N-oxide to act as a ligand in coordination complexes. researchgate.net

| Property | Pyridine | Pyridine N-Oxide | Reference |

|---|---|---|---|

| Molecular Formula | C₅H₅N | C₅H₅NO | wikipedia.org |

| Molar Mass | 79.10 g/mol | 95.10 g/mol | wikipedia.org |

| Dipole Moment | 2.03 D | 4.37 D | scripps.edu |

| pKa (of conjugate acid) | 5.2 | 0.79 | scripps.eduwikipedia.org |

| Reactivity towards Electrophiles | Deactivated ring, reacts at C3 | Activated ring, reacts at C2, C4 | scripps.eduyoutube.com |

Significance of Alkylpyridine N-Oxides in Contemporary Organic Research

Alkylpyridine N-oxides are highly significant in modern organic chemistry due to their enhanced reactivity and synthetic versatility. semanticscholar.orgresearchgate.net The N-oxide group functions as an activating group, facilitating reactions that are difficult to achieve with the corresponding pyridines. semanticscholar.org

A major area of research involves their use in C-H functionalization reactions. The N-oxide can direct metallation or radical reactions to the C2 position, allowing for the introduction of various substituents, including alkyl and aryl groups. researchgate.netacs.org Furthermore, the N-oxide group can be readily removed through deoxygenation reactions, for instance, using zinc dust, to yield the substituted pyridine product. wikipedia.org

These compounds also serve as crucial precursors in the synthesis of pharmaceuticals and other biologically active molecules. semanticscholar.org A prominent example is 2,3,5-trimethylpyridine (B1346980) N-oxide, which is a key intermediate in the industrial synthesis of omeprazole, a widely used proton pump inhibitor. wikipedia.org Their ability to act as mild, nucleophilic oxidants and as ligands for metal catalysts further broadens their utility in synthetic chemistry. scripps.eduthieme-connect.de

Scope and Academic Research Focus on 4-Ethyl-2,3,5-trimethylpyridine 1-oxide

Specific academic research focusing exclusively on this compound is limited in published literature. Its primary identity is established through chemical supplier databases, which provide key physical and chemical data.

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 1015056-80-0 | bldpharm.com |

| Molecular Formula | C₁₀H₁₅NO | bldpharm.com |

| Molecular Weight | 165.23 g/mol | bldpharm.com |

While dedicated studies on this specific molecule are not prevalent, its research focus can be inferred from the extensive work on its close structural analogs, such as 2,3,5-trimethylpyridine 1-oxide and 2,3,5-trimethyl-4-nitropyridine (B3342244) 1-oxide. researchgate.net The research on these related compounds is heavily concentrated on their application as advanced intermediates in the synthesis of complex molecules, particularly pharmaceuticals.

Given its structure—a polysubstituted alkylpyridine N-oxide—the academic and industrial interest in this compound likely lies in its potential as a building block in organic synthesis. The pattern of substitution could offer unique steric and electronic properties, potentially leading to novel reaction pathways or the synthesis of new target molecules in medicinal chemistry or materials science. Future research may explore its utility in directed C-H functionalization, its properties as a ligand, or its role as a precursor to new pharmacologically active agents.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1015056-80-0 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

4-ethyl-2,3,5-trimethyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C10H15NO/c1-5-10-7(2)6-11(12)9(4)8(10)3/h6H,5H2,1-4H3 |

InChI Key |

STFQDTFFMMBVGW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=[N+](C=C1C)[O-])C)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Ethyl 2,3,5 Trimethylpyridine 1 Oxide and Alkylpyridine N Oxides

Fundamental Reactivity Profiles of Pyridine (B92270) N-Oxides

Pyridine N-oxides, including 4-Ethyl-2,3,5-trimethylpyridine 1-oxide, exhibit a versatile range of chemical properties that make them valuable reagents and intermediates in organic synthesis.

Electron-Pair Donor and Zwitterionic Characteristics

Pyridine N-oxides are characterized by a highly polar N-O bond, which imparts significant zwitterionic character to the molecule. The oxygen atom possesses a partial negative charge, making it an effective electron-pair donor, while the nitrogen atom carries a partial positive charge. This electronic distribution enhances the nucleophilicity of the oxygen atom and influences the reactivity of the pyridine ring. scripps.edu The dipole moment of pyridine N-oxide is substantially higher than that of pyridine itself, reflecting this charge separation. scripps.edu Despite the presence of a formal positive charge on the nitrogen, pyridine N-oxides are considerably weaker bases than their parent pyridines. scripps.eduwikipedia.org

Role as Oxygen Atom Transfer Agents and Oxidants in Organic Transformations

A key aspect of the reactivity of pyridine N-oxides is their ability to act as oxygen atom transfer agents. This property is harnessed in a variety of organic transformations where they serve as mild and selective oxidants. researchgate.netarkat-usa.org They can be utilized for the hydroxylation of aliphatic and aromatic C-H bonds, as well as the epoxidation of alkenes. researchgate.net The N-O bond can be cleaved under thermal or photochemical conditions, or through catalysis, to deliver an oxygen atom to a substrate. nih.govresearchgate.net For instance, certain heterocyclic N-oxides can release atomic oxygen upon photochemical induction. nih.gov This reactivity has been exploited in metal-catalyzed oxidation reactions, where the pyridine N-oxide regenerates the active high-valent metal-oxo species. researchgate.net

The oxidizing ability of pyridine N-oxides can be tuned by modifying the substituents on the pyridine ring, which alters the electronic properties and the strength of the N-O bond. acs.org

Ligand Behavior in Metal Complexation

The oxygen atom of the N-oxide group serves as an excellent coordination site for metal ions, enabling pyridine N-oxides to function as effective ligands in coordination chemistry. wikipedia.orgarkat-usa.orgwikipedia.org They typically bind to metals through the oxygen atom. wikipedia.org A wide array of transition metal complexes incorporating pyridine N-oxide ligands have been synthesized and characterized. wikipedia.orgontosight.ai The coordination of the N-oxide to a metal center can influence the reactivity of both the ligand and the metal, opening avenues for catalytic applications. ontosight.airesearchgate.net The versatility of pyridine N-oxides as ligands is demonstrated by their ability to form various coordination geometries and their use in the construction of coordination polymers. researchgate.net

Carbon-Hydrogen (C-H) Functionalization Reactions

The pyridine N-oxide moiety can direct and facilitate the functionalization of C-H bonds, particularly at the positions ortho to the nitrogen atom. This has emerged as a powerful strategy for the synthesis of substituted pyridines.

Catalytic Direct Arylation and Heteroarylation Pathways

Pyridine N-oxides are valuable substrates for palladium-catalyzed direct arylation reactions, providing a regioselective method for the synthesis of 2-arylpyridines. acs.orgnih.gov These reactions typically occur with high selectivity for the C-2 position of the pyridine ring. acs.org The N-oxide group is thought to play a crucial role in the C-H activation step, acting as a directing group. The resulting 2-arylpyridine N-oxides can be readily deoxygenated to afford the corresponding 2-arylpyridines. acs.org

Mechanistic studies suggest that these direct arylation reactions can proceed through complex pathways, sometimes involving cooperative catalysis between different palladium species. nih.govacs.orgberkeley.edu For example, evidence suggests that a cyclometalated palladium complex can be the active species that effects the C-H activation of the pyridine N-oxide. nih.govacs.org Copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters has also been developed as an alternative approach. rsc.org Furthermore, direct cross-coupling of pyridine N-oxides with unactivated arenes has been achieved using a palladium catalyst and a silver oxidant. acs.org

Ortho-Alkylation and Acylation Processes

Beyond arylation, the ortho C-H bonds of pyridine N-oxides can be functionalized through alkylation and acylation reactions. Photocatalysis has emerged as a mild and efficient method to achieve ortho-alkylation of pyridine N-oxides using alkenes or alkynes as the alkylating agents. acs.orgnih.govresearchgate.netnih.gov These reactions can proceed with cleavage of the carbon-carbon double or triple bond of the coupling partner. nih.gov For instance, visible-light-mediated reactions of pyridine N-oxides with alkynes can lead to either ortho-alkylated or ortho-acylated pyridines by switching between anaerobic and aerobic conditions. acs.org

The N-oxide group is crucial for these transformations, often participating in the redox chemistry of the photocatalytic cycle. nih.gov These methods provide a direct route to introduce alkyl and acyl groups at the 2-position of the pyridine ring, offering a valuable tool for the synthesis of functionalized pyridine derivatives. acs.orgacs.org

Data Tables

Table 1: Examples of Catalytic Direct Arylation of Pyridine N-Oxide

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Toluene | 95 | acs.org |

| 2 | 4-Bromoanisole | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Toluene | 92 | acs.org |

| 3 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Toluene | 85 | acs.org |

Table 2: Examples of Photocatalytic Ortho-Alkylation/Acylation of Pyridine N-Oxides with Alkynes

| Entry | Pyridine N-Oxide | Alkyne | Condition | Product | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 1 | Pyridine N-oxide | n-Dec-5-yne | Anaerobic | 2-Butyl-pyridine | 85 | acs.org |

| 2 | 4-Chloropyridine N-oxide | n-Dec-5-yne | Anaerobic | 2-Butyl-4-chloropyridine | 78 | acs.org |

| 3 | Pyridine N-oxide | Diphenylacetylene | Aerobic | 2-Benzoylpyridine | 70 | acs.org |

| 4 | 4-Methylpyridine N-oxide | Phenylacetylene | Aerobic | 2-Benzoyl-4-methylpyridine | 62 | acs.org |

Cross-Coupling Reactions Facilitated by Pyridine N-Oxides

Pyridine N-oxides, including functionalized derivatives like this compound, serve as versatile substrates in cross-coupling reactions, primarily by facilitating the activation of C-H bonds ortho to the N-oxide group. This enhanced reactivity circumvents the need for pre-functionalized pyridyl organometallic reagents, which are often unstable and challenging to prepare. acs.org

In palladium-catalyzed direct arylation reactions, pyridine N-oxides can couple with a wide range of aryl bromides with high regioselectivity for the 2-position. acs.org The reaction is typically catalyzed by a combination of a palladium source, such as palladium acetate (B1210297), and a phosphine (B1218219) ligand, like tri-tert-butylphosphine. acs.org Mechanistic studies suggest that the reaction does not proceed through a simple electrophilic aromatic substitution pathway. acs.org Instead, evidence points towards a more complex mechanism involving cooperative catalysis between two distinct palladium centers. One palladium complex, ligated by PtBu3, is proposed to undergo oxidative addition with the aryl halide. A second, cyclometalated palladium complex is believed to be responsible for the rate-determining C-H bond cleavage of the pyridine N-oxide. berkeley.edu The subsequent transfer of the heteroaryl group and reductive elimination from an arylpalladium intermediate furnishes the 2-arylpyridine N-oxide product. berkeley.edu

The electronic properties of the pyridine N-oxide can influence the reaction rate. Electron-deficient N-oxides have been observed to undergo faster C-H activation, which is consistent with a concerted metalation-deprotonation (CMD) pathway where a carboxylate base plays a crucial role in the C-H bond cleavage step. acs.org This methodology has been extended to include palladium-catalyzed oxidative C-H/C-H cross-coupling reactions with various five-membered heterocycles, such as indoles, triazoles, thiophenes, and furans, using an oxidant like silver carbonate. nih.govrsc.org

Furthermore, pyridine N-oxides can participate in C-H activation and cross-coupling with nonactivated secondary and even tertiary alkyl bromides. acs.org This reaction provides a valuable route to alkylated pyridine derivatives. Experimental findings suggest that the cleavage of the C-Br bond in this process likely involves a radical mechanism. acs.org Metal-free cross-coupling reactions have also been developed; for instance, the reaction between pyridine N-oxide derivatives and various ethers can be achieved under thermal conditions with a radical initiator. researchgate.net

Photoredox Catalysis and Radical Chemistry

Generation and Reactivity of Pyridine N-Oxy Radicals

Pyridine N-oxy radicals are highly reactive intermediates that can be generated from their corresponding pyridine N-oxides through photoredox-catalyzed single-electron transfer (SET) processes. nih.govacs.org This transformation is typically initiated by a photocatalyst, such as an acridinium (B8443388) salt (e.g., 9-mesityl-10-methylacridinium), which, upon excitation by visible light, becomes a potent oxidant. nih.govacs.org The excited photocatalyst can then oxidize the pyridine N-oxide in a single-electron step to form the corresponding electrophilic N-oxy radical cation. nih.govacs.orgdigitellinc.com

The feasibility of this process is dependent on the oxidation potential of the pyridine N-oxide relative to the reduction potential of the excited photocatalyst. acs.org For instance, electron-deficient pyridine N-oxides are more readily oxidized and are therefore effective precursors for generating N-oxy radicals. acs.org The generation of these radicals has been confirmed through mechanistic investigations, including fluorescence quenching experiments, which show that the excited photocatalyst is quenched by the pyridine N-oxide rather than other components in the reaction mixture. nih.govacs.org

Once generated, these electrophilic pyridine N-oxy radicals exhibit versatile reactivity. A primary mode of action is their ability to act as potent hydrogen atom transfer (HAT) agents, capable of abstracting hydrogen atoms from strong, unactivated aliphatic C–H bonds. acs.org The reactivity and selectivity of the HAT process can be fine-tuned by modifying the electronic and steric properties of the parent pyridine N-oxide. acs.org Another significant reaction pathway for pyridine N-oxy radicals is their addition to unsaturated systems like alkenes and alkynes. nih.govnih.gov This addition is a key step in several synthetically useful transformations. nih.gov

Anti-Markovnikov Carbohydroxylation and Aminohydroxylation of Olefins

A significant application of pyridine N-oxy radicals generated via photoredox catalysis is in the anti-Markovnikov difunctionalization of α-olefins. nih.govchemrxiv.org This methodology allows for the direct and catalytic conversion of unactivated alkenes into valuable primary alcohols and β-amino alcohols, products that are typically accessed through multi-step sequences. nih.gov

The reaction mechanism is initiated by the photocatalytic generation of an electrophilic pyridine N-oxy radical. This radical then undergoes a regioselective anti-Markovnikov addition to the terminal carbon of the α-olefin. nih.govchemrxiv.org This regioselectivity is governed by the formation of the more stable secondary carbon radical intermediate. nih.gov This carbon radical can then be trapped in a Giese-type addition by an electron-deficient alkene, leading to a new carbon-carbon bond. chemrxiv.org The resulting radical intermediate is subsequently reduced by the photocatalyst in its reduced state, forming a carbanion that is protonated to yield an N-alkoxypyridinium intermediate. chemrxiv.org Finally, nucleophilic substitution of this intermediate by water or an amine affords the corresponding primary alcohol or β-amino alcohol, respectively, and regenerates the pyridine N-oxide catalyst. nih.govchemrxiv.org

This dual photoredox/pyridine N-oxide catalytic system has been shown to be effective for a range of α-olefins, leading to the synthesis of primary alcohols, including those with β-quaternary carbon centers. nih.gov The scope of the reaction highlights its utility in preparing structurally diverse and functionally rich molecules. nih.govacs.org

| Olefin Substrate | Radical Acceptor | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Hexene | Benzalmalononitrile | 2-(2-(1-hydroxyhexan-2-yl)benzyl)malononitrile | 74 | nih.gov |

| 2-Ethyl-1-butene | Benzalmalononitrile | 2-(2-(3-ethyl-1-hydroxy-3-methylbutan-2-yl)benzyl)malononitrile | 85 | nih.gov |

| Allylbenzene | Benzalmalononitrile | 2-(2-(1-hydroxy-3-phenylpropan-2-yl)benzyl)malononitrile | 68 | nih.gov |

| 1-Octene | Benzalmalononitrile | 2-(2-(1-hydroxyoctan-2-yl)benzyl)malononitrile | 72 | nih.gov |

Alkyl Carbon Radical Generation from Alkylboronic Acids

Pyridine N-oxides can also play a crucial role in the generation of alkyl carbon radicals from stable precursors like alkylboronic acids, without the need for a traditional photocatalyst. citedrive.combohrium.com In this process, a specific pyridine N-oxide, such as 4-nitropyridine (B72724) N-oxide, acts as the photo-absorbing species. bohrium.comiu.edu

Upon irradiation with visible light (e.g., blue LEDs), the 4-nitropyridine N-oxide is excited to a biradical triplet state. bohrium.com This photoexcited species is capable of promoting a nucleo-homolytic substitution reaction with an alkylboronic acid. citedrive.combohrium.com This process involves the formation of a radical "ate" transition state, which facilitates the cleavage of the C–B bond to release an alkyl radical. purdue.edu

The generated alkyl radicals can then participate in various synthetic transformations, including alkylation, amination, and cyanation reactions by adding to suitable acceptors. citedrive.combohrium.com This method is applicable to a wide range of readily available aliphatic boronic acids, including primary and secondary alkylboronic acids, and even methylboronic acid. bohrium.comiu.edu The catalytic activity of the photoexcited pyridine N-oxide provides a direct and metal-free pathway for the generation of alkyl radicals from organoboron compounds. bohrium.com

Molecular Rearrangements and Cycloaddition Reactions

Boekelheide Rearrangement and its Stereoselective Variants

The Boekelheide rearrangement is a characteristic reaction of α-alkylpyridine N-oxides, such as 2-picoline N-oxide and its substituted analogues. wikipedia.org First reported by Virgil Boekelheide in 1954, this reaction involves the treatment of an α-alkylpyridine N-oxide with an acylating agent, typically a carboxylic anhydride (B1165640) like acetic anhydride or trifluoroacetic anhydride (TFAA), to yield the corresponding 2-(hydroxymethyl)pyridine derivative after hydrolysis. wikipedia.orgresearchgate.net

The mechanism of the Boekelheide rearrangement begins with the acylation of the N-oxide oxygen by the anhydride. wikipedia.org This is followed by the deprotonation of the α-methyl or α-methylene group by the resulting carboxylate anion. wikipedia.org The intermediate formed then undergoes a concerted citedrive.comcitedrive.com-sigmatropic rearrangement. wikipedia.orgunavarra.es This pericyclic reaction leads to the formation of an O-acylated pyridyl carbinol, which upon hydrolysis, yields the final hydroxymethylpyridine product. wikipedia.org While a concerted pathway is often depicted, computational and experimental studies have suggested that stepwise processes involving ion pairs or radical intermediates may also be energetically feasible under certain conditions. ic.ac.ukfu-berlin.de The use of TFAA often allows the reaction to proceed at room temperature, whereas acetic anhydride typically requires heating. wikipedia.org

The development of stereoselective variants of the Boekelheide rearrangement has expanded its synthetic utility. An asymmetric version of the reaction has been reported for 2-alkylpyridine N-oxide derivatives using a chiral acylating agent. researchgate.net For instance, the use of (R)-Mosher's acyl chloride as the activator for the rearrangement of various 2-alkyl-pyridine N-oxides has been shown to produce enantiomerically enriched 1-(2-pyridinyl)alkyl alcohols after hydrolysis. researchgate.net The diastereoselectivity of this process has been studied at low temperatures in different solvents, demonstrating the potential for stereocontrol in this classical rearrangement. researchgate.netunavarra.es Another strategy for achieving stereocontrol involves the use of a chiral auxiliary, which has proven to be highly efficient in directing the diastereoselective Boekelheide rearrangement. unavarra.es

| 2-Alkylpyridine N-Oxide Substrate | Solvent | Temperature (°C) | Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| 2-Ethylpyridine N-oxide | CH2Cl2 | -78 | 65:35 | researchgate.net |

| 2-Propylpyridine N-oxide | CH2Cl2 | -78 | 70:30 | researchgate.net |

| 2-Isopropylpyridine N-oxide | CH2Cl2 | -78 | 85:15 | researchgate.net |

| 2-Benzylpyridine N-oxide | Toluene | -78 | 75:25 | researchgate.net |

Sigmatropic Rearrangements in Alkylpyridine N-Oxides

Sigmatropic rearrangements are a key class of pericyclic reactions that involve the migration of a σ-bond across a π-system. In the context of alkylpyridine N-oxides, the acs.orgacs.org-sigmatropic rearrangement is particularly significant, most notably in the Boekelheide reaction. wikipedia.org This reaction involves the rearrangement of α-alkylpyridine N-oxides to hydroxymethylpyridines upon treatment with an acylating agent. wikipedia.org

The mechanism begins with the acylation of the N-oxide oxygen by an agent like trifluoroacetic anhydride (TFAA). wikipedia.org This is followed by the deprotonation of the α-methyl or α-alkyl carbon by the trifluoroacetate (B77799) anion. The resulting intermediate is then perfectly configured to undergo a acs.orgacs.org-sigmatropic rearrangement through a six-membered transition state, which yields a trifluoroacetylated methylpyridine derivative. wikipedia.orgchemtube3d.com Subsequent hydrolysis of the trifluoroacetate ester reveals the final hydroxymethylpyridine product. wikipedia.org

While originally performed with acetic anhydride at high temperatures, the use of TFAA allows the reaction to proceed efficiently at room temperature. wikipedia.org This rearrangement is not limited to simple picoline N-oxides; it has been investigated with a variety of alkyl-substituted aromatic N-oxides. researchgate.net For instance, the reaction of 2-picoline-N-oxide with acetic anhydride produces 2-pyridinemethanol (B130429) acetate in high yield. researchgate.net This process represents an effective method for preparing 2- and 4-pyridinemethanol (B147518) derivatives. researchgate.net

Recent studies have explored stereoselective versions of the Boekelheide rearrangement. For example, using a chiral acylating agent like (R)-Mosher's acyl chloride can induce asymmetry, leading to enantiomerically enriched 1-(2-pyridinyl)alkyl alcohols after hydrolysis. researchgate.net Furthermore, the reaction of 2-alkylpyridine derivatives with triphosgene (B27547) in the presence of triethylamine (B128534) to afford 2-chloromethylpyridines also proceeds through a acs.orgacs.org-sigmatropic rearrangement mechanism. nih.gov

Table 1: Overview of Sigmatropic Rearrangements in Alkylpyridine N-Oxides

| Reaction Name | Reagent(s) | Substrate | Product Type | Mechanistic Feature |

|---|---|---|---|---|

| Boekelheide Reaction | Acetic Anhydride or Trifluoroacetic Anhydride | 2-Alkylpyridine N-oxide | 2-(α-Hydroxyalkyl)pyridine | acs.orgacs.org-Sigmatropic Rearrangement |

| Chlorination | Triphosgene / Triethylamine | 2-Alkylpyridine N-oxide | 2-Chloromethylpyridine | acs.orgacs.org-Sigmatropic Rearrangement |

| Asymmetric Boekelheide | (R)-Mosher's acyl chloride | 2-Alkylpyridine N-oxide | Enantioenriched 1-(2-pyridinyl)alkyl alcohol | Stereoselective acs.orgacs.org-Sigmatropic Rearrangement |

Cycloaddition Reactions to the N-O Bond

The N-O bond in pyridine N-oxides endows them with 1,3-dipolar character, allowing them to participate in cycloaddition reactions. thieme-connect.deresearchgate.net This reactivity is a powerful tool for constructing complex heterocyclic systems. Heteroaromatic N-oxides can react as 1,3-dipoles with electron-deficient alkenes in [3+2]-cycloaddition reactions. thieme-connect.de For example, quinoline (B57606) N-oxide readily undergoes a dipolar cycloaddition with N-methyl maleimide (B117702) at room temperature, yielding diastereomeric cycloadducts. thieme-connect.de

The reaction of pyridine N-oxide with phenyl isocyanate initially forms a [3+2] cycloadduct. This primary product is thermally unstable and can rearrange at higher temperatures into a 2,3-dihydropyridine (B14468823) derivative through a 1,5-sigmatropic rearrangement, eventually decomposing to 2-anilinopyridine. thieme-connect.de Another significant example is the [3+2] cycloaddition between pyridine N-oxide and benzyne, generated in situ. The resulting cycloadduct can rearrange under different conditions to form either 3-(2-hydroxyphenyl)pyridine or 2-(2-hydroxyphenyl)pyridine. thieme-connect.de

In addition to [3+2] cycloadditions, (4+3) cycloaddition reactions have been reported for N-alkyl oxidopyridinium ions, which are related to pyridine N-oxides. Reaction of N-methylated methyl 5-hydroxynicotinate with a diene in the presence of triethylamine leads to (4+3) cycloadducts in good yields, providing rapid access to bicyclic nitrogenous structures. nih.gov

Nucleophilic and Electrophilic Reactivity at the Pyridine Ring

Nucleophilic Additions and C2-Functionalization

The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making the C2 and C4 positions highly susceptible to nucleophilic attack. This enhanced reactivity is a cornerstone of pyridine chemistry, enabling a wide range of C2-functionalization reactions that are otherwise difficult to achieve with the parent pyridine. researchgate.netnih.gov

A variety of methods have been developed for the C2-alkylation of pyridine N-oxides. One approach involves a reductive alkylation using Wittig reagents, which converts a broad scope of pyridine and quinoline N-oxides into their C2-alkylated counterparts with excellent site selectivity and functional group tolerance. nih.gov Another strategy is the visible-light-induced photoredox catalytic C2-alkylation, which provides a mild and efficient route to diverse C2-alkylated pyridine N-oxides. acs.org Mechanistic studies suggest the involvement of a radical intermediate in this process. acs.org

The C2 position can also be functionalized with other groups. For instance, C2-alkylation of pyridine N-oxides with azlactones provides a pathway to C2-functionalized pyridines. researchgate.net Visible-light-mediated protocols have also been developed for the ortho-alkylation and ortho-acylation of pyridine N-oxides using alkynes, where the reaction outcome can be controlled by switching between anaerobic and aerobic conditions. acs.org The N-oxide group acts as a directing group, leading to high regioselectivity for the C2 position. researchgate.net

Reactions with Acylating Agents (e.g., Trifluoroacetic Anhydride)

The reaction of alkylpyridine N-oxides with acylating agents, particularly trifluoroacetic anhydride (TFAA), is a well-established and synthetically useful transformation. researchgate.net This reaction typically leads to the introduction of an oxygen functionality into the alkyl group at the ortho position of the pyridine ring, a process known as the Boekelheide reaction. wikipedia.orgresearchgate.net

The mechanism involves the initial acylation of the nucleophilic N-oxide oxygen by TFAA. wikipedia.orgchemtube3d.com This activation step is followed by a acs.orgacs.org-sigmatropic rearrangement to furnish an acylated intermediate, which upon hydrolysis yields the corresponding 2-(α-hydroxyalkyl)-pyridine. wikipedia.orgresearchgate.net The use of TFAA is advantageous as it often allows the reaction to proceed at room temperature with high selectivity and yields. researchgate.net

Beyond rearrangement, the combination of pyridine N-oxides and TFAA has been harnessed for other transformations. In the field of photoredox catalysis, this reagent combination is used to generate trifluoromethyl radicals from the inexpensive and readily available TFAA. nih.gov The N-oxide is acylated by TFAA, and this adduct can then be reduced by a photoexcited catalyst. nih.gov The resulting species fragments, extruding carbon dioxide and forming a CF₃ radical, which can then engage in the trifluoromethylation of various aromatic and heterocyclic substrates. nih.govnih.gov This method is scalable and tolerant of air and moisture, making it highly practical. nih.gov

Table 2: Applications of Pyridine N-Oxides with Trifluoroacetic Anhydride (TFAA)

| Application | Role of Pyridine N-Oxide / TFAA | Key Intermediate(s) | Final Product(s) |

|---|---|---|---|

| Boekelheide Reaction | Acylation of N-oxide to facilitate rearrangement | Acylated N-oxide, Six-membered transition state | 2-(α-Hydroxyalkyl)pyridines |

| Radical Trifluoromethylation | Generation of a reducible adduct for CF₃ radical formation | Acylated N-oxide, Trifluoroacetate radical, CF₃ radical | Trifluoromethylated (hetero)arenes |

Reactions with Phosgene (B1210022) Equivalents (e.g., Triphosgene)

The reaction of 2-alkylpyridine N-oxides with phosgene equivalents like triphosgene provides a facile and effective method for the synthesis of 2-chloromethylpyridines. nih.gov This one-pot reaction proceeds rapidly at room temperature in the presence of a base such as triethylamine, affording the chlorinated products in good to excellent yields (52-95%). nih.gov

Mechanistic studies, particularly using a 2-methylquinoline (B7769805) substrate, have demonstrated that this chlorination reaction occurs via a acs.orgacs.org-sigmatropic rearrangement. nih.gov The N-oxide reacts with triphosgene to form an adduct, which then undergoes the rearrangement. This process has been observed to be reversible by monitoring the reaction intermediates. nih.gov The utility of this reaction extends to various 2-alkylpyridine derivatives, including 2-methylquinolines and phenanthroline. nih.gov This transformation also serves as the basis for a rapid and sensitive fluorescent probe for the detection of phosgene. nih.gov

Reduction Pathways and Deoxygenation Studies

The deoxygenation of pyridine N-oxides to their parent pyridines is a fundamental transformation in heterocyclic chemistry. arkat-usa.org A wide array of methods has been developed to achieve this reduction, ranging from classical stoichiometric reagents to modern catalytic systems.

Catalytic methods offer mild and chemoselective routes for deoxygenation. A palladium-catalyzed transfer oxidation system using triethylamine as the oxygen acceptor and a diphosphine ligand like dppf has been shown to be effective, proceeding efficiently under microwave or conventional heating. organic-chemistry.org This method tolerates a variety of sensitive functional groups. organic-chemistry.org

Photocatalysis has emerged as a powerful tool for N-oxide reduction. Visible-light-mediated protocols using photocatalysts like eosin (B541160) Y or rhenium complexes can deoxygenate a range of N-heterocyclic N-oxides at room temperature. organic-chemistry.orgchemrxiv.org These reactions are often highly chemoselective; for example, a quinoline N-oxide can be selectively deoxygenated in the presence of a pyridine N-oxide by choosing the appropriate photocatalyst. organic-chemistry.org

Other established deoxygenation reagents include:

Indium and pivaloyl chloride: This system effectively deoxygenates aza-aromatic N-oxides at room temperature. organic-chemistry.org

Lewis acids: Environmentally friendly Lewis acids such as Zn(OTf)₂ and Cu(OTf)₂ can be used for the mild and efficient deoxygenation of organic N-oxides. organic-chemistry.org

Electrochemical methods: An electrochemical approach provides an efficient deoxygenation of N-heteroaromatic N-oxides in aqueous solution without the need for transition-metal catalysts or waste-generating reducing agents. organic-chemistry.org

Table 3: Selected Methods for Deoxygenation of Pyridine N-Oxides

| Method | Reagent(s) / Catalyst(s) | Conditions | Key Features |

|---|---|---|---|

| Catalytic Transfer Oxidation | [Pd(OAc)₂]/dppf, Triethylamine | Microwave or Conventional Heating (140–160 °C) | High chemoselectivity, tolerates diverse functional groups. organic-chemistry.org |

| Metallaphotoredox Catalysis | Visible Light, Hantzsch ester, Catalyst | Room Temperature | Highly chemoselective, rapid reaction times. organic-chemistry.org |

| Rhenium Photocatalysis | [Re(4,4'-tBu-bpy)(CO)₃Cl] | Visible Light, Room Temperature | Efficient for various functionalized pyridine N-oxides. chemrxiv.org |

| Indium System | Indium, Pivaloyl chloride | Room Temperature | High yields. organic-chemistry.org |

| Electrochemical Reduction | Aqueous solution, Electrode | - | No transition metals, environmentally friendly. organic-chemistry.org |

Experimental and Computational Elucidation of Reduction Mechanisms (e.g., with Fe(II) complexes)

The reduction of aromatic N-oxides by Fe(II) complexes is a significant transformation, with mechanisms that have been investigated through a combination of experimental and theoretical methods. acs.orgresearchgate.net These studies reveal that the reaction pathway is heavily influenced by the formation of complexes between the N-oxide and the iron species.

For alkylpyridine N-oxides like this compound, which lack side chains capable of forming strong chelate complexes, the interaction with an aqueous Fe(II)-tiron complex would likely occur through the N-oxide oxygen atom only. acs.org This type of interaction is categorized as a Type III complexation and is generally weaker than the chelation observed with other aromatic N-oxides bearing specific functional groups. acs.org

Mechanistic Steps:

The reduction process is proposed to follow a sequence of elementary reactions:

Complexation: Formation of an outer-sphere complex between the pyridine N-oxide and the Fe(II) complex.

Electron Transfer: The rate-limiting step is often the first electron transfer from the Fe(II) complex to the N-oxide. acs.orgresearchgate.net

Protonation and N-O Bond Cleavage: Subsequent protonation and cleavage of the N-O bond are typically fast, barrierless processes. acs.org

Second Electron Transfer: A second electron transfer completes the reduction to the corresponding pyridine.

| Parameter | Observed Value/Finding | Significance |

|---|---|---|

| Rate-Limiting Step | First Electron Transfer | Determines the overall reaction rate. |

| Nitrogen KIE (KIEN) | ~1.022 | Confirms the first electron transfer as the rate-limiting step. acs.orgresearchgate.net |

| Solvent KIE (KIEH) | ~1.072 | Indicates protonation is not involved in the rate-limiting step. acs.org |

| Complexation Type | Type III (for simple pyridine N-oxides) | Weak interaction through the N-oxide oxygen. acs.org |

Photocatalytic Deoxygenation Strategies for N-O Bonds

Visible-light photocatalysis has emerged as a powerful and mild method for the deoxygenation of N-heterocyclic N-oxides, offering an alternative to traditional reducing agents. organic-chemistry.orgacs.orgnih.gov These methods are scalable, operationally simple, and can be performed at room temperature using commercially available reagents. organic-chemistry.orgnih.gov

General Mechanism:

The photocatalytic deoxygenation of alkylpyridine N-oxides generally proceeds through the following steps:

Excitation of Photocatalyst: A photocatalyst (e.g., a ruthenium or rhenium complex) absorbs visible light and is excited to a higher energy state. acs.orgnih.gov

Single-Electron Transfer (SET): The excited photocatalyst interacts with a sacrificial electron donor (reductive quencher), such as hydrazine (B178648) hydrate (B1144303) or diisopropylethylamine (DIPEA). organic-chemistry.orgnih.gov This SET process regenerates the ground state of the photocatalyst and produces a radical cation from the donor.

Hydrogen Atom Transfer (HAT): The process can involve a hydrogen atom transfer to the N-oxide oxygen, facilitated by the photocatalytic cycle. organic-chemistry.org

N-O Bond Cleavage: The weakened N-O bond is subsequently cleaved, leading to the formation of the deoxygenated N-heterocycle and a byproduct like water. organic-chemistry.org

A variety of photocatalysts have been successfully employed for this transformation. For instance, rhenium complexes like [Re(4,4′-tBu-bpy)(CO)₃Cl] have proven effective for the deoxygenation of various functionalized pyridine N-oxides. nih.govrsc.org The choice of photocatalyst can even allow for chemoselective deoxygenation, for example, removing the oxygen from a quinoline N-oxide in the presence of a pyridine N-oxide. organic-chemistry.orgacs.org

Recent advancements have also explored the use of isopropanol (B130326) as a recyclable reductant in an organic photoredox system, enhancing the sustainability of the process. rsc.org This method generates acetone (B3395972) and water as easily separable byproducts. rsc.org

| Component | Examples | Function |

|---|---|---|

| Photocatalyst | [Ru(bpy)₃]Cl₂·6H₂O, [Re(4,4′-tBu-bpy)(CO)₃Cl] | Absorbs visible light and initiates the catalytic cycle. acs.orgnih.gov |

| Reductive Quencher/Hydrogen Source | Hydrazine hydrate, Isopropanol, DIPEA | Provides electrons and/or hydrogen atoms for the reduction. organic-chemistry.orgnih.govrsc.org |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (CD₃CN) | Provides the reaction medium. acs.orgnih.gov |

| Light Source | Blue LEDs, White LEDs | Provides the energy to excite the photocatalyst. acs.orgnih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS) for Molecular and Isomeric Analysis

Mass spectrometry is a cornerstone in the analysis of pyridine (B92270) N-oxide derivatives, providing critical information on molecular weight, elemental composition, and fragmentation patterns that aid in structural confirmation and isomer differentiation.

High-resolution mass spectrometry (HRMS) coupled with electrospray ionization (ESI) is a powerful tool for the unambiguous determination of the elemental composition of 4-Ethyl-2,3,5-trimethylpyridine 1-oxide. ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺), minimizing fragmentation and preserving the molecular ion for accurate mass measurement.

For this compound (C₁₀H₁₅NO), the theoretical exact mass of the protonated molecule can be calculated. This high-resolution data allows for the differentiation of the target compound from other species with the same nominal mass but different elemental compositions. In ESI-MS, pyridine N-oxides are readily protonated at the oxygen atom, forming stable [M+H]⁺ ions. The high accuracy of HRMS can confirm the presence of the oxygen atom, distinguishing the N-oxide from a corresponding hydroxylated isomer.

Table 1: Theoretical HRMS Data for Protonated this compound

| Ion Formula | Theoretical m/z |

| [C₁₀H₁₆NO]⁺ | 166.1226 |

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of this compound, especially in complex mixtures or when isomeric purity is a concern.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds. While pyridine N-oxides can sometimes be prone to thermal degradation, GC-MS can be employed for the analysis of the corresponding deoxygenated pyridine or with appropriate derivatization. The separation of positional isomers of alkylpyridines is achievable with capillary GC columns, and the subsequent mass spectra provide characteristic fragmentation patterns for identification. For instance, different isomers of collidine (trimethylpyridine) can be effectively separated and identified using GC-MS. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique for the analysis of pyridine N-oxides in various matrices. Reversed-phase liquid chromatography can effectively separate this compound from its isomers and related impurities. The use of tandem mass spectrometry (MS/MS) provides enhanced selectivity and structural information. In MS/MS analysis, the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), leading to the formation of characteristic product ions. A common fragmentation pathway for pyridine N-oxides is the neutral loss of an oxygen atom ([M+H - 16]⁺). researchgate.net Further fragmentation of the alkyl side chains can also occur, providing valuable information for structural elucidation. researchgate.net

Table 2: Predicted Key MS/MS Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |

| 166.1 | 150.1 | O |

| 166.1 | 151.1 | CH₃ |

| 166.1 | 137.1 | C₂H₅ |

Note: This table is predictive and based on the known fragmentation patterns of similar alkylated pyridine N-oxides. researchgate.net

Differentiating positional isomers of substituted pyridines by mass spectrometry can be challenging due to their similar fragmentation patterns. Metal ion complexation coupled with ESI-MS offers a powerful strategy to overcome this limitation. The formation of adducts with various metal cations can lead to distinct fragmentation behaviors for different isomers.

This technique involves introducing a metal salt into the analyte solution. The pyridine N-oxide can coordinate with the metal ion through the oxygen atom. The stability and fragmentation of these metal complexes in the gas phase can be highly dependent on the position of the substituents on the pyridine ring, thus allowing for the differentiation of isomers. nih.govnih.govresearchgate.net For example, studies on isomeric hydroxypyridine N-oxides have shown that complexation with divalent and trivalent metal ions leads to isomer-specific mass spectra. nih.govnih.govresearchgate.net This approach would be highly valuable in distinguishing this compound from other isomeric structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR spectroscopy are fundamental for the structural confirmation of this compound. The chemical shifts and coupling patterns of the protons and carbons are highly sensitive to the electronic effects of the N-oxide group and the positions of the alkyl substituents.

In the ¹H NMR spectrum, the N-oxide group generally causes a downfield shift of the ring protons compared to the parent pyridine. For this compound, a single aromatic proton would be expected, and its chemical shift would be influenced by the adjacent methyl groups. The ethyl and methyl substituents would exhibit characteristic signals with specific multiplicities and integration values.

In the ¹³C NMR spectrum, the N-oxide group significantly influences the chemical shifts of the ring carbons. The carbons alpha to the nitrogen (C2 and C6) are typically deshielded, while the gamma carbon (C4) is shielded compared to the corresponding pyridine. The presence of the ethyl and methyl groups further influences the chemical shifts of the substituted and unsubstituted ring carbons. hmdb.ca

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~7.0-7.5 | s |

| Ethyl-CH₂ | ~2.5-2.8 | q |

| Methyl-H (C2, C5) | ~2.2-2.5 | s |

| Methyl-H (C3) | ~2.0-2.3 | s |

| Ethyl-CH₃ | ~1.1-1.4 | t |

Note: These are estimated chemical shift ranges based on data for similar substituted pyridine N-oxides. 's' denotes singlet, 'q' denotes quartet, and 't' denotes triplet. nih.govchemicalbook.comresearchgate.netchemicalbook.com

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2, C6 (if unsubstituted) | ~148-152 |

| C3, C5 | ~125-130 |

| C4 | ~135-140 |

| Ethyl-CH₂ | ~20-25 |

| Methyl-C | ~15-20 |

| Ethyl-CH₃ | ~12-15 |

Note: These are estimated chemical shift ranges based on data for analogous substituted pyridine N-oxides. hmdb.caresearchgate.net

For the analysis of complex mixtures containing this compound and its isomers, the direct coupling of High-Performance Liquid Chromatography with NMR spectroscopy (HPLC-NMR) is a powerful, albeit less common, technique. This method allows for the separation of components by HPLC followed by their direct introduction into the NMR spectrometer for structural elucidation. This is particularly useful for identifying unknown impurities or metabolites in a sample without the need for prior isolation. While technically demanding, HPLC-NMR can provide unambiguous structural information for each separated component in a single experiment.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are fundamental tools for elucidating the molecular structure and electronic behavior of "this compound".

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and characterizing bond vibrations within a molecule. In the context of pyridine N-oxides, IR spectroscopy is particularly crucial for confirming the presence and electronic environment of the N-oxide functional group. The stretching vibration of the N-O bond is a characteristic feature in the IR spectra of these compounds.

For pyridine N-oxide and its derivatives, the N-O stretching frequency is typically observed in the range of 1200-1300 cm⁻¹. The precise position of this band is sensitive to the electronic effects of the substituents on the pyridine ring. Electron-donating groups, such as the ethyl and methyl groups in "this compound," increase the electron density on the nitrogen atom. This increased electron density strengthens the N-O bond through resonance, leading to a shift in the stretching frequency.

Table 1: Representative N-O Stretching Frequencies in Pyridine N-Oxides

| Compound | Substituent(s) | N-O Stretching Frequency (cm⁻¹) | Reference(s) |

| Pyridine N-oxide | None | ~1254 | ias.ac.in |

| Pyrimidine N-oxides | Various | 1255-1300 | acs.org |

| 4-Substituted Pyridine N-Oxides | Various | Varies with substituent electronic effects | electronicsandbooks.com |

This table is interactive. Users can sort the data by clicking on the column headers.

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. For aromatic compounds like pyridine N-oxides, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The position and intensity of the absorption bands are characteristic of the molecule's electronic structure.

The UV-Vis spectra of pyridine N-oxides typically exhibit multiple absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, involve the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic system. The n → π* transitions, which are typically weaker, involve the promotion of a non-bonding electron (from the oxygen atom of the N-O group) to a π* antibonding orbital.

The substitution pattern on the pyridine ring significantly influences the UV-Vis spectrum. The alkyl groups in "this compound" are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine N-oxide. This is due to the electron-donating nature of the alkyl groups, which raises the energy of the highest occupied molecular orbital (HOMO).

Studies on various substituted pyridine N-oxides have demonstrated the sensitivity of their electronic spectra to substituent effects. acs.orgresearchgate.netrsc.org The nucleophilicity of the N-oxide oxygen can also be probed using spectroscopic methods, as it influences the molecule's interaction with other chemical species, which can be reflected in changes in the UV-Vis spectrum. nih.gov

Table 2: Typical Electronic Transitions in Pyridine and Pyridine N-Oxide Derivatives

| Compound Type | Transition Type | Typical Wavelength Range (nm) | Reference(s) |

| Substituted Pyridines | n → π | ~240 | researchgate.net |

| Pyridine N-Oxide | Valence and Rydberg states | Broad range in VUV region | nih.gov |

| 4-Substituted Pyridine N-Oxides | π → π | Varies with substituent | acs.org |

This table is interactive. Users can sort the data by clicking on the column headers.

X-ray Diffraction Analysis for Crystalline Structures

While a specific crystal structure for "this compound" has not been reported in the reviewed literature, the principles of X-ray diffraction have been extensively applied to a wide array of substituted pyridine and other heterocyclic compounds. researchgate.net Such studies reveal how the substitution pattern influences the molecular geometry and packing in the solid state. For "this compound," one would expect the pyridine ring to be essentially planar, with the ethyl and methyl groups extending from it. The N-O bond length would be a key parameter of interest, providing insight into the bond order and the electronic influence of the alkyl substituents. Intermolecular forces, such as C-H···O or C-H···π interactions, would likely play a significant role in the crystal packing.

Emerging and High-Resolution Analytical Techniques

The analysis of "this compound," especially in complex matrices, can be significantly enhanced by the use of advanced, high-resolution analytical techniques.

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful separation technique that offers significantly higher peak capacity and resolution compared to conventional one-dimensional GC. amazonaws.com This is particularly advantageous for the analysis of complex mixtures containing numerous structurally similar compounds, such as isomers of substituted pyridines. nih.gov In GC×GC, the effluent from a primary column is subjected to a second, orthogonal separation on a shorter, faster column. This results in a two-dimensional chromatogram with enhanced separation of co-eluting components.

Similarly, two-dimensional liquid chromatography (2D-LC) provides enhanced separation for complex liquid samples. springernature.com Different LC modes, such as reversed-phase and ion-exchange, can be combined to achieve orthogonal separation of analytes. nih.gov For a polar compound like "this compound," a mixed-mode LC approach could be particularly effective for its separation from a complex matrix. nih.govmdpi.com

Desorption electrospray ionization-high resolution mass spectrometry (DESI/HRMS) is an ambient ionization technique that allows for the direct analysis of compounds on a surface with minimal to no sample preparation. nih.govnih.govconsensus.app This technique is capable of in situ analysis and molecular imaging, providing spatial distribution information of analytes within a sample. nih.govnih.gov

DESI/HRMS could be employed to detect and map the distribution of "this compound" in various contexts, such as on a solid support after a chemical reaction or within a biological tissue sample. The high mass resolution of the mass spectrometer allows for the confident identification of the target compound even in the presence of a complex background matrix. rsc.org The application of DESI/HRMS has been demonstrated for the analysis of various organic compounds, including alkylated pyridines in complex samples. nih.govnih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Molecular Geometry and Stability

The stability of the molecule can be assessed by calculating its total electronic energy. By comparing the energies of different possible conformations, the most stable isomer can be identified. DFT calculations on related pyridine (B92270) N-oxide complexes have been used to optimize geometries and understand their stability. For instance, studies on thorium(IV) complexes with pyridine monocarboxylate-N-oxides utilized DFT to predict the optimized geometries of the complexes nih.gov.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for 4-Ethyl-2,3,5-trimethylpyridine 1-oxide

| Parameter | Predicted Value |

|---|---|

| N-O Bond Length (Å) | Data not available |

| C-N-C Bond Angle (°) | Data not available |

| Pyridine Ring Planarity | Data not available |

Analysis of Electron Densities and Charge Distribution (e.g., CNDO/2)

The distribution of electrons within a molecule is crucial for understanding its reactivity. Methods like CNDO/2 (Complete Neglect of Differential Overlap) can be used to approximate the molecular orbitals and electron densities. While CNDO/2 is an older, semi-empirical method, it can still provide qualitative insights into charge distribution.

An analysis of the electron density of this compound would reveal the partial charges on each atom. This information helps in identifying electrophilic and nucleophilic sites within the molecule, thereby predicting how it might interact with other reagents. For example, in related pyridine N-oxides, the oxygen atom of the N-oxide group is known to have a significant negative charge, making it a site for electrophilic attack znaturforsch.com. Studies on lutidine N-oxide have utilized the CNDO/2 method to investigate net atomic charges and their influence on molecular interactions znaturforsch.com.

Table 2: Hypothetical Atomic Charges for this compound from CNDO/2 Calculations

| Atom | Partial Charge (a.u.) |

|---|---|

| N (Pyridine Ring) | Data not available |

| O (N-oxide) | Data not available |

| C2 (Pyridine Ring) | Data not available |

| C3 (Pyridine Ring) | Data not available |

| C4 (Pyridine Ring) | Data not available |

Determination of N-O Bond Dissociation Energies (BDE)

The N-O bond is a key feature of pyridine N-oxides. The bond dissociation energy (BDE) of this bond is a measure of its strength and is critical for understanding the molecule's thermal stability and its ability to act as an oxygen transfer agent. Computational methods, including DFT and higher-level ab initio calculations, can provide reliable estimates of BDEs.

For this compound, the calculated N-O BDE would indicate the energy required to break this bond homolytically. This value is influenced by the electronic effects of the ethyl and methyl substituents on the pyridine ring. Computational studies on pyridine N-oxide itself have shown that the N-O BDE is in the range of 62-65 kcal/mol mdpi.comwayne.eduresearchgate.net. The presence of electron-donating groups, such as ethyl and methyl groups, would be expected to influence this value.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.

Transition State Analysis and Reaction Pathways

For any chemical reaction involving this compound, computational methods can be used to identify the transition state—the highest energy point along the reaction coordinate. By locating and characterizing the transition state, the reaction mechanism can be elucidated.

For example, in a potential deoxygenation reaction, computational modeling could map the pathway from the N-oxide to the corresponding pyridine. This would involve calculating the structures and energies of the reactants, products, any intermediates, and the transition state connecting them. Mechanistic studies on the reduction of pyridine N-oxides have been performed using DFT to understand the reaction pathways rsc.org.

Energetic Profiles and Rate-Limiting Steps of Reactions

Once the reaction pathway is mapped, an energetic profile can be constructed. This profile plots the energy of the system as it progresses from reactants to products. The height of the energy barrier at the transition state, known as the activation energy, determines the rate of the reaction.

For a multi-step reaction, the step with the highest activation energy is the rate-limiting step. Computational modeling of reactions involving this compound would allow for the determination of these energetic profiles, providing a quantitative understanding of the reaction kinetics. For instance, computational studies on the photoredox-catalyzed reactions of pyridine N-oxides have been used to compute the free energy profiles and identify the rate-determining steps acs.org.

Intermolecular Interactions and Spectroscopic Property Prediction

Hydrogen Bonding and Solvation Effects

The N-oxide group in this compound is a significant site for intermolecular interactions, particularly hydrogen bonding. The oxygen atom of the N-oxide moiety is a strong hydrogen bond acceptor. rsc.org Theoretical studies on pyridine N-oxide systems have shown that they form robust hydrogen-bonded complexes with various proton donors, such as water and acids. researchgate.netacs.org The strength of this hydrogen bond is influenced by the electronic properties of the substituents on the pyridine ring.

In the case of this compound, the pyridine ring is substituted with four alkyl groups (one ethyl and three methyl groups). Alkyl groups are known to be electron-donating through inductive effects. These electron-donating substituents increase the electron density on the pyridine ring, which in turn enhances the electron density on the oxygen atom of the N-oxide group. researchgate.net This increased electron density makes the oxygen atom a more potent hydrogen bond acceptor compared to unsubstituted pyridine N-oxide. Consequently, this compound is expected to form stronger hydrogen bonds with protic solvents like water or alcohols.

Spin Density, Electrostatic Potential Surface, and Molecular Orbital (SOMO) Analysis

Computational methods provide valuable insights into the electronic structure and reactivity of molecules like this compound. The molecular electrostatic potential (MEP) surface is a key tool for understanding intermolecular interactions and predicting sites of chemical reactivity. nih.gov For pyridine N-oxides, the MEP surface typically shows a region of negative potential around the oxygen atom, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. nih.gov The electron-donating nature of the ethyl and methyl substituents in this compound would be expected to further increase the negative electrostatic potential on the oxygen atom, making it a more reactive site for electrophiles.

Spin density analysis becomes relevant when considering the radical species derived from this compound. If an unpaired electron is introduced into the molecule, for instance, through a one-electron reduction, the spin density distribution would indicate where the unpaired electron is most likely to be located. In the radical anions of pyridine N-oxide systems, the spin density is typically delocalized over the pyridine ring. The precise distribution would be influenced by the positions of the alkyl substituents.

A Singly Occupied Molecular Orbital (SOMO) analysis is pertinent to the radical form of the molecule. The SOMO is the highest energy orbital containing a single electron in a radical species. The spatial distribution of the SOMO provides information about the reactivity and stability of the radical. For a radical derived from a pyridine N-oxide, the SOMO is often a π* orbital of the aromatic ring. acs.org The presence of multiple alkyl groups on the pyridine ring would modulate the energy and localization of the SOMO, which in turn affects the radical's reactivity.

While specific computational studies detailing the spin density, MEP, and SOMO for this compound are not available in the reviewed literature, the general principles derived from studies on other substituted pyridine N-oxides provide a solid framework for understanding its electronic characteristics.

Theoretical Insights into Aromaticity and Resonance Stabilization

The introduction of ethyl and methyl substituents at the 2, 3, 4, and 5 positions of the pyridine ring in this compound further influences its aromaticity and resonance stabilization. These alkyl groups are electron-donating, which can enhance the electron density within the aromatic system. This increased electron density can affect the relative contributions of different resonance structures. The electron-donating nature of the substituents is expected to stabilize the resonance structures where a positive charge develops on the ring, although such structures are generally less significant contributors for pyridine N-oxides.

Theoretical calculations, such as Nucleus-Independent Chemical Shift (NICS) or Aromatic Stabilization Energy (ASE) calculations, are often employed to quantify the aromaticity of a compound. While specific calculations for this compound have not been reported in the available literature, studies on substituted pyridines and their N-oxides generally indicate that the fundamental aromatic character is retained upon substitution. The electron-donating alkyl groups are likely to have a modest stabilizing effect on the aromatic ring.

Degradation Pathways and Environmental Transformations of Pyridine N Oxides

Microbial Transformation and Biodegradation Mechanisms

Microbial degradation is a key process in the environmental breakdown of many organic compounds, including pyridine (B92270) derivatives. The introduction of an N-oxide functional group can alter the susceptibility of the pyridine ring to microbial attack.

Pathways of Microbial Decomposition

The microbial decomposition of pyridine N-oxides often initiates with the transformation of the N-oxide back to the corresponding pyridine or through hydroxylation of the pyridine ring. A common pathway observed in the biodegradation of pyridine N-oxide involves its enzymatic conversion to 2-hydroxypyridine. asm.org This intermediate can then be further metabolized.

While a definitive pathway for 4-Ethyl-2,3,5-trimethylpyridine 1-oxide has not been elucidated, based on the degradation of other pyridine derivatives, a plausible route could involve initial hydroxylation followed by ring cleavage. The subsequent breakdown would likely lead to the formation of aliphatic intermediates that can enter central metabolic pathways. For instance, the catabolism of pyridine can proceed through intermediates like succinic semialdehyde, which is then converted to succinate, a component of the citric acid cycle.

A proposed, though not experimentally verified for this specific compound, microbial degradation pathway is outlined below:

| Step | Transformation | Intermediate(s) |

| 1 | Reduction or Hydroxylation | 4-Ethyl-2,3,5-trimethylpyridine or hydroxylated derivatives |

| 2 | Ring Cleavage | Aliphatic aldehydes and acids |

| 3 | Further Oxidation | Succinic semialdehyde, Succinate |

Enzymatic Processes in Pyridine N-Oxide Catabolism

The enzymatic machinery of microorganisms plays a crucial role in the breakdown of pyridine N-oxides. Monooxygenase enzymes are frequently implicated in the initial steps of pyridine ring degradation. These enzymes can catalyze the hydroxylation of the aromatic ring, a critical activation step that facilitates subsequent ring fission. Flavin-dependent monooxygenases have been identified as key enzymes in the direct oxidative cleavage of the pyridine ring in some bacteria. asm.org

In the context of pyridine N-oxide catabolism, specific enzymes would be responsible for the reduction of the N-oxide to the parent pyridine or for the hydroxylation at various positions on the ring. The subsequent degradation of the resulting hydroxylated pyridines would then be carried out by a cascade of other enzymes, including dehydrogenases and hydrolases, to break down the aliphatic intermediates.

Chemical and Photochemical Degradation Studies

In addition to microbial processes, pyridine N-oxides can be transformed in the environment through abiotic chemical and photochemical reactions. These processes can be significant, particularly in atmospheric and aquatic environments.

Mechanisms of Oxidative Degradation

The pyridine ring is generally resistant to oxidative processes due to the electron-withdrawing nature of the nitrogen heteroatom. asm.org However, the N-oxide group can influence this reactivity. Oxidative degradation of pyridine N-oxides can be initiated by strong oxidizing agents present in the environment, such as hydroxyl radicals. While specific studies on this compound are lacking, research on other aromatic N-oxides has shown that they can be oxidized, for instance by Mn(IV), leading to the formation of reactive radical species. acs.org

The presence of alkyl substituents on the pyridine ring of this compound may also provide sites for oxidative attack, potentially leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids, alongside or preceding the degradation of the aromatic ring itself.

Reductive Decomposition Pathways

Reductive pathways for the decomposition of pyridine N-oxides are also environmentally relevant. These reactions involve the removal of the oxygen atom from the N-oxide, regenerating the parent pyridine. This deoxygenation can be facilitated by various reducing agents.

Photocatalytic reduction is one such pathway that has been demonstrated for pyridine N-oxides. For example, rhenium complexes have been shown to be effective photocatalysts for the deoxygenation of various pyridine N-oxides under ambient conditions. chemrxiv.orgnih.gov This process is driven by light and a sacrificial electron donor. Another study has demonstrated a palladium-catalyzed method for the deoxygenation of pyridine N-oxides using trialkylamines as transfer oxidants. organic-chemistry.org

In natural environments, reductive decomposition could be mediated by naturally occurring reductants, such as ferrous iron (Fe(II)) complexes. researchgate.net The proposed mechanism involves the formation of a complex between the pyridine N-oxide and the Fe(II) species, followed by electron transfer and cleavage of the N-O bond. researchgate.net

A summary of potential chemical and photochemical degradation pathways is provided in the table below:

| Degradation Type | Mechanism | Potential Products |

| Oxidative | Reaction with hydroxyl radicals, Mn(IV) | Ring-opened products, oxidized side-chains (alcohols, aldehydes, carboxylic acids) |

| Reductive | Photocatalytic deoxygenation, chemical reduction (e.g., with Fe(II)) | 4-Ethyl-2,3,5-trimethylpyridine |

Current Research Directions and Future Perspectives for 4 Ethyl 2,3,5 Trimethylpyridine 1 Oxide Research

Advancements in Catalytic Applications of Alkylpyridine N-Oxides

Alkylpyridine N-oxides are increasingly being recognized for their potential as catalysts and ligands in a variety of organic transformations. Their unique electronic properties, stemming from the N-oxide functionality, make them powerful electron-pair donors. mdpi.com This has led to their use in asymmetric catalysis, where chiral pyridine (B92270) N-oxides can act as effective controllers for stereoselective reactions. mdpi.com

A significant area of advancement is their application as hydrogen atom transfer (HAT) agents in C–H functionalization reactions. acs.orgnih.gov Under photoredox conditions, pyridine N-oxides can generate highly reactive oxygen-centered radicals, which are capable of abstracting hydrogen atoms from even unactivated C(sp³)–H bonds. acs.org The reactivity of these catalysts can be finely tuned by modifying the substituents on the pyridine ring. nih.gov For instance, electron-withdrawing groups can enhance the efficiency of the catalyst in certain reactions. nih.gov

Furthermore, in the presence of metal catalysts, heteroaromatic N-oxides can function as mild and effective oxidants. arkat-usa.org This dual role as both a ligand and an oxidant opens up possibilities for novel catalytic cycles. The research in this area is focused on expanding the scope of these catalytic systems to include a wider range of substrates and transformations.

| Catalyst Type | Application | Role of Alkylpyridine N-oxide | Key Research Focus |

| Chiral Pyridine N-oxides | Asymmetric Synthesis | Chiral controller, Lewis base | Development of new chiral ligands for enhanced enantioselectivity |

| Photoredox Catalysis | C-H Functionalization | Hydrogen Atom Transfer (HAT) agent | Tuning reactivity through substituent effects, expanding substrate scope |

| Metal-based Catalysis | Oxidation Reactions | Ligand and mild oxidant | Designing novel catalytic systems with enhanced efficiency and selectivity |

Development of Novel, Highly Regioselective Synthetic Methodologies

The synthesis of polysubstituted pyridine N-oxides, such as 4-Ethyl-2,3,5-trimethylpyridine 1-oxide, requires precise control over regioselectivity. Current research is focused on developing new synthetic methods that are both efficient and highly selective.

A common approach to the synthesis of pyridine N-oxides is the direct oxidation of the corresponding pyridine. arkat-usa.org Various oxidizing agents, including peracids and hydrogen peroxide with metal catalysts, have been employed for this purpose. arkat-usa.org However, for sterically hindered or electronically deactivated pyridines, these methods can be challenging. Therefore, the development of more robust and versatile oxidation protocols is an active area of research.

Furthermore, significant effort is being directed towards the regioselective functionalization of the pyridine ring either before or after N-oxidation. This includes methods for directed ortho-lithiation, which allows for the introduction of a variety of electrophiles at specific positions. rsc.org Additionally, transition-metal-catalyzed cross-coupling reactions are being explored for the introduction of alkyl and aryl substituents with high regiocontrol. researchgate.net The addition of nucleophiles to activated pyridine N-oxides is another strategy that allows for the synthesis of 2- or 4-substituted pyridines. nih.govnih.gov

| Synthetic Strategy | Description | Key Advantages |

| Direct Oxidation | Oxidation of the parent pyridine to the corresponding N-oxide. | Atom-economical and often straightforward. |

| Directed ortho-Lithiation | Regioselective functionalization at the position adjacent to a directing group. | High regiocontrol for the introduction of various substituents. |

| Cross-Coupling Reactions | Transition-metal-catalyzed coupling of pyridine derivatives with organometallic reagents. | Versatile method for forming C-C and C-heteroatom bonds. |

| Nucleophilic Addition | Addition of nucleophiles to activated pyridine N-oxides. | Provides access to substituted pyridines that may be difficult to synthesize otherwise. |

Integration of Advanced Analytical Techniques with Computational Studies for Mechanistic Insights

A deeper understanding of the reaction mechanisms involving alkylpyridine N-oxides is crucial for the rational design of new catalysts and synthetic methods. The integration of advanced analytical techniques with computational studies is proving to be a powerful approach in this regard.

Computational methods, such as Density Functional Theory (DFT), are being used to investigate the structural and electronic properties of pyridine N-oxides. nih.gov These studies provide valuable insights into bond dissociation energies, reaction pathways, and the influence of substituents on reactivity. nih.gov For example, computational studies have been instrumental in understanding the redox properties of pyridine N-oxides and their behavior as HAT catalysts. nih.gov

These theoretical predictions can be corroborated and further refined by experimental data from advanced analytical techniques. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are routinely used to characterize intermediates and products. bohrium.com Furthermore, techniques like mass spectrometry can provide detailed information about reaction kinetics and help to elucidate complex reaction mechanisms. The combination of these experimental and computational tools allows for a comprehensive understanding of the factors that govern the reactivity of alkylpyridine N-oxides.

Exploration of Structure-Reactivity Relationships in Alkylpyridine N-Oxide Systems

The systematic exploration of structure-reactivity relationships is fundamental to advancing the chemistry of alkylpyridine N-oxides. By understanding how the nature and position of substituents on the pyridine ring influence the compound's properties, researchers can tailor molecules for specific applications.

The basicity and nucleophilicity of the N-oxide oxygen are significantly affected by the electronic nature of the substituents on the pyridine ring. acs.org Electron-donating groups, such as alkyl groups, generally increase the basicity and nucleophilicity, while electron-withdrawing groups have the opposite effect. This has important implications for their catalytic activity and their ability to coordinate to metal centers.

In the context of their biological activity, quantitative structure-activity relationship (QSAR) studies are being employed to correlate the structural features of these compounds with their observed effects. nih.gov For example, in a series of 1-alkylpiperidine N-oxides, the length of the alkyl chain was found to have a significant impact on their cytotoxic activity. nih.gov Similar studies on polysubstituted pyridine N-oxides like this compound could reveal important insights into their potential biological applications.

| Substituent Effect | Property Influenced | Implication |

| Electron-donating groups (e.g., alkyl) | Increased basicity and nucleophilicity | Enhanced catalytic activity in certain reactions, stronger coordination to metals. |